(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclopropyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine typically involves the formation of the cyclopropyl ring followed by the introduction of the amine group. One common method involves the reaction of a suitable cyclopropane precursor with an amine under controlled conditions. The reaction conditions often include the use of a base to facilitate the formation of the amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The cyclopropyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amine, while reduction can produce different amine derivatives.
Scientific Research Applications
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can interact with enzymes and receptors, leading to various biological effects. The cyclopropyl ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
Cilastatin: An inhibitor of renal dehydropeptidase used in combination with antibiotics.
Imipenem: A broad-spectrum antibiotic often used with cilastatin to prevent degradation.
Uniqueness
(2R)-3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is unique due to its specific structure, which includes a cyclopropyl ring and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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